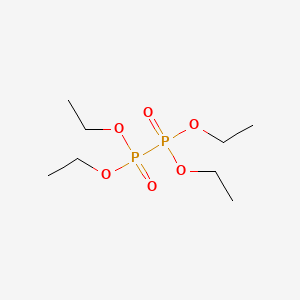![molecular formula C5H10N2O3 B1596057 Ethyl 2-[(aminocarbonyl)amino]acetate CAS No. 6293-20-5](/img/structure/B1596057.png)
Ethyl 2-[(aminocarbonyl)amino]acetate
Descripción general
Descripción
Ethyl 2-[(aminocarbonyl)amino]acetate, also known as EACA, is an organic compound that is widely used in the field of organic synthesis. It is a versatile reagent that can be used for a variety of synthetic reactions, including the formation of esters, amides, and thioesters. Additionally, EACA has been shown to be useful in the synthesis of peptides, peptidomimetics, and other organic compounds.
Aplicaciones Científicas De Investigación
Use in Chemical Synthesis
Field: Chemistry Application: Ethyl 2-[(aminocarbonyl)amino]acetate is a chemical compound used in chemical synthesis . Method: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed technical parameters are not available . Results: The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions and compounds involved .
Antioxidant and Antimicrobial Activities
Field: Biochemistry Application: Ethyl acetate extracts of Saccharomyces cerevisiae, which may contain Ethyl 2-[(aminocarbonyl)amino]acetate, have been studied for their antioxidant and antimicrobial activities . Method: The antioxidant activities were determined using DPPH, ABTS, and FRAP assays. The antimicrobial potential was assessed against Cutibacterium acnes, Staphylococcus aureus, and Staphylococcus epidermidis . Results: The extract exhibited relatively high IC50 of 455.2689 μg/mL and 294.51 μg/mL for DPPH and ABTS respectively while the FRAP value was obtained as 44.4004 μg AAE/mL. Moreover, the extracts presented a significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis at the concentrations of 100 mg/mL and 200 mg/mL, respectively .
Proteomics Research
Field: Biochemistry Application: Ethyl 2-[(aminocarbonyl)amino]acetate is used in proteomics research . Method: The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, detailed technical parameters are not available . Results: The outcomes of using this compound in proteomics research would vary depending on the specific experiments and proteins involved .
Component of Bioactive Aromatic Compounds
Field: Pharmacology Application: Ethyl 2-[(aminocarbonyl)amino]acetate could potentially be a component of bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications . Method: The specific methods of application or experimental procedures would depend on the particular drug synthesis pathway being used. Unfortunately, detailed technical parameters are not available . Results: The outcomes of using this compound in the synthesis of bioactive aromatic compounds would vary depending on the specific reactions and compounds involved .
Propiedades
IUPAC Name |
ethyl 2-(carbamoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKXMAVLXBQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278652 | |
| Record name | Ethyl N-carbamoylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(aminocarbonyl)amino]acetate | |
CAS RN |
6293-20-5 | |
| Record name | 6293-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-carbamoylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL HYDANTOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)










